molecular formula C7H7IN2O3 B13050643 4-Iodo-2-methoxy-5-nitroaniline

4-Iodo-2-methoxy-5-nitroaniline

Cat. No.: B13050643
M. Wt: 294.05 g/mol
InChI Key: LMRWWRKGKYKOBA-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7IN2O3 It is a derivative of aniline, featuring an iodine atom, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-5-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-iodo-2-methoxyaniline to introduce the nitro group. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxy-5-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Reduction: 4-Iodo-2-methoxy-5-aminoaniline.

    Oxidation: 4-Iodo-2-methoxy-5-nitrobenzaldehyde.

Scientific Research Applications

4-Iodo-2-methoxy-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-5-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2-methoxy-5-nitroaniline is unique due to the presence of all three functional groups (iodine, methoxy, and nitro) on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

4-iodo-2-methoxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRWWRKGKYKOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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